molecular formula C16H27N5O B2704227 2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923183-95-3

2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No. B2704227
CAS RN: 923183-95-3
M. Wt: 305.426
InChI Key: LDKMEEMKHXWZTA-UHFFFAOYSA-N
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Description

2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPP or Varenicline and has been studied extensively due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Mattioda et al. (1975) involved the synthesis of a series of new 4-piperazinopyrimidines bearing a methylthio substituent. These compounds displayed a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, highlighting their potential for clinical investigations (Mattioda et al., 1975).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized a library of piperazinamides showing promising hybrid anticonvulsant properties. These molecules combined chemical fragments of known antiepileptic drugs, demonstrating significant efficacy in decreasing glucose levels in mice, indicating their potential as dual-acting hypoglycemic agents (Kamiński et al., 2016).

Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) focused on synthesizing pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds were evaluated against human breast cancer cell lines, showing better anti-proliferative activities than curcumin. Molecular docking suggested good binding affinity with Bcl-2 protein, indicating potential for cancer treatment (Parveen et al., 2017).

Carbon Dioxide Capture

Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture. The study highlighted piperazine's resistance to thermal degradation and oxidation, underscoring its advantage in carbon capture technologies due to its ability to withstand higher temperatures and pressures, potentially leading to overall energy savings (Freeman et al., 2010).

Synthesis of Polyamides

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, showcasing the versatility of piperazine derivatives in polymer science. These polyamides, with molecular weights ranging from 2000–6000, were soluble in DMSO and formic acid, and some were also water-soluble, indicating their potential use in various applications (Hattori & Kinoshita, 1979).

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, like “2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine”, often interact with various neurotransmitter receptors in the central nervous system, such as dopamine, serotonin, and norepinephrine receptors .

    Mode of Action

    The compound may bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

    Biochemical Pathways

    The effects of this compound could influence multiple biochemical pathways related to neurotransmission, including the synthesis, release, reuptake, and degradation of various neurotransmitters .

    Pharmacokinetics

    Similar compounds are often well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

    Result of Action

    The modulation of neurotransmitter activity by this compound could lead to various physiological effects, depending on the specific receptors it interacts with and the extent of their modulation .

    Action Environment

    The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .

properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-6-17-13-11-12(2)18-15(19-13)21-9-7-20(8-10-21)14(22)16(3,4)5/h11H,6-10H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMEEMKHXWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one

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